rac-4-[(1R,3R)-3-[(tert-butoxy)carbonyl]cyclopentyl]benzoic acid, trans
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Overview
Description
rac-4-[(1R,3R)-3-[(tert-butoxy)carbonyl]cyclopentyl]benzoic acid, trans is a synthetic organic compound with the molecular formula C17H22O4 and a molecular weight of 290.3542. It is characterized by the presence of a benzoic acid moiety attached to a cyclopentyl ring, which is further substituted with a tert-butoxycarbonyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-[(1R,3R)-3-[(tert-butoxy)carbonyl]cyclopentyl]benzoic acid, trans typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of cyclization reactions, often starting from simpler organic precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the cyclopentyl intermediate with benzoic acid or its derivatives under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
rac-4-[(1R,3R)-3-[(tert-butoxy)carbonyl]cyclopentyl]benzoic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitrobenzoic acids or halobenzoic acids.
Scientific Research Applications
rac-4-[(1R,3R)-3-[(tert-butoxy)carbonyl]cyclopentyl]benzoic acid, trans is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-4-[(1R,3R)-3-[(tert-butoxy)carbonyl]cyclopentyl]benzoic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid: Another compound with a similar cyclopentyl and tert-butoxycarbonyl structure.
rac-4-[(1R,3R)-3-[(tert-butoxy)carbonyl]cyclopentyl]benzoic acid, cis: The cis isomer of the compound, differing in the spatial arrangement of its substituents.
Uniqueness
rac-4-[(1R,3R)-3-[(tert-butoxy)carbonyl]cyclopentyl]benzoic acid, trans is unique due to its specific trans configuration, which can influence its chemical reactivity and interactions with biological targets. This configuration may result in distinct properties and applications compared to its cis isomer and other similar compounds .
Properties
CAS No. |
2694057-61-7 |
---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 |
Purity |
95 |
Origin of Product |
United States |
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